9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
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Overview
Description
2-(((tert-Butyldiphenylsilyl)oxy)methyl)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
the principles of organic synthesis, such as maintaining purity and yield, are crucial in its production .
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butyldiphenylsilyl)oxy)methyl)anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the anthracene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and inert atmospheres to ensure specificity and yield .
Major Products
The major products formed from these reactions include various quinones and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(((tert-Butyldiphenylsilyl)oxy)methyl)anthracene-9,10-dione is used in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It is used in studies involving cellular respiration and oxidative stress.
Medicine: Research into its potential as an anti-cancer agent is ongoing.
Industry: It is used in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which 2-(((tert-Butyldiphenylsilyl)oxy)methyl)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. It can induce oxidative stress in cells, leading to apoptosis or programmed cell death. The pathways involved include the activation of caspases and the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: A simpler analog without the tert-butyldiphenylsilyl group.
9,10-Dihydroxyanthracene: A reduced form of anthracene-9,10-dione.
tert-Butyldiphenylsilyl ether: A compound with a similar protective group but different core structure.
Uniqueness
What sets 2-(((tert-Butyldiphenylsilyl)oxy)methyl)anthracene-9,10-dione apart is its combination of stability and reactivity, making it a valuable compound in synthetic organic chemistry and various research applications .
Properties
CAS No. |
108562-19-2 |
---|---|
Molecular Formula |
C31H28O3Si |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]anthracene-9,10-dione |
InChI |
InChI=1S/C31H28O3Si/c1-31(2,3)35(23-12-6-4-7-13-23,24-14-8-5-9-15-24)34-21-22-18-19-27-28(20-22)30(33)26-17-11-10-16-25(26)29(27)32/h4-20H,21H2,1-3H3 |
InChI Key |
LIZNRMCBYXGARH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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